molecular formula C9H12N6O B4327947 N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE

Cat. No.: B4327947
M. Wt: 220.23 g/mol
InChI Key: BFPVVAIKCZSRCF-UHFFFAOYSA-N
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Description

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE typically involves the reaction of 3-methoxybenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzyl derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The methoxybenzyl group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methoxybenzyl group.

Properties

IUPAC Name

1-N-[(3-methoxyphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-16-8-4-2-3-7(5-8)6-11-15-9(10)12-13-14-15/h2-5,11H,6H2,1H3,(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPVVAIKCZSRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE
Reactant of Route 2
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE
Reactant of Route 3
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE
Reactant of Route 5
Reactant of Route 5
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE
Reactant of Route 6
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(3-METHOXYBENZYL)AMINE

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